Ethyl (2-methyl-4,6-dinitrophenoxy)acetate
Overview
Description
Ethyl (2-methyl-4,6-dinitrophenoxy)acetate is an organic compound with the molecular formula C11H12N2O7. It is known for its distinctive structure, which includes a phenoxy group substituted with nitro groups at the 4 and 6 positions, and an ethyl acetate moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-methyl-4,6-dinitrophenoxy)acetate typically involves the nitration of 2-methylphenol followed by esterification. The nitration process introduces nitro groups at the 4 and 6 positions of the phenol ring. This is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting dinitrophenol is then reacted with ethyl chloroacetate in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The nitration and esterification steps are carefully monitored to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-methyl-4,6-dinitrophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the nitro groups act as electron-withdrawing groups, making the aromatic ring more susceptible to nucleophilic attack.
Hydrolysis: The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: 2-methyl-4,6-diaminophenoxyacetate.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
Hydrolysis: 2-methyl-4,6-dinitrophenol and ethanol.
Scientific Research Applications
Ethyl (2-methyl-4,6-dinitrophenoxy)acetate is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl (2-methyl-4,6-dinitrophenoxy)acetate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The nitro groups enhance its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Ethyl (2-methyl-4,6-dinitrophenoxy)acetate can be compared with other similar compounds such as:
Ethyl (2-methoxy-4,6-dinitrophenoxy)acetate: Similar structure but with a methoxy group instead of a methyl group, leading to different reactivity and applications.
Ethyl (2-chloro-4,6-dinitrophenoxy)acetate: Contains a chloro group, which further increases its electrophilicity and potential for different substitution reactions.
Ethyl (2-methyl-4,6-diaminophenoxy)acetate: The reduced form with amino groups, which has different biological and chemical properties.
These comparisons highlight the unique properties of this compound, such as its specific reactivity patterns and applications in various research fields.
Properties
IUPAC Name |
ethyl 2-(2-methyl-4,6-dinitrophenoxy)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O7/c1-3-19-10(14)6-20-11-7(2)4-8(12(15)16)5-9(11)13(17)18/h4-5H,3,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYTYTLSOFMQGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1C)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401256062 | |
Record name | Ethyl 2-(2-methyl-4,6-dinitrophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401256062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85196-34-5 | |
Record name | Ethyl 2-(2-methyl-4,6-dinitrophenoxy)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85196-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(2-methyl-4,6-dinitrophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401256062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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